molecular formula C5H7N3O2S B1282920 2-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid CAS No. 42047-33-6

2-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid

Cat. No. B1282920
CAS RN: 42047-33-6
M. Wt: 173.2 g/mol
InChI Key: QSHGLOUULYCYOW-UHFFFAOYSA-N
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Description

The compound "2-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid" is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds characterized by a five-membered ring containing three nitrogen atoms. This class of compounds is known for its wide range of biological activities and is often explored for pharmaceutical applications.

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives typically involves multi-step reactions starting from various substrates such as theophylline, thiophen, and adamantan-1-yl groups. For instance, the synthesis of 2-(5-((theophylline-7'-yl)methyl)-4-methyl-4H-1,2,4-triazole-3-ylthio)acetic acid salts involves theophylline as a starting material and proceeds through several stages, including the formation of a thiol and subsequent reaction with monochloroacetic acid in aqueous solution . Similarly, the synthesis of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts starts from thiophen-2-ylmethyl derivatives . These methods often employ reactions with organic or inorganic bases to form the desired salts.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is confirmed using various analytical techniques such as elemental analysis, IR spectroscopy, 1H-NMR spectroscopy, and mass spectrometry. X-ray diffraction analysis is also used to determine the crystal structure of certain derivatives, providing detailed insights into the molecular geometry and confirmation .

Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions, including cyclization, alkylation, and esterification. For example, the cyclization of semicarbazide derivatives of 3-methyl-5-thioxo-1,2,4-triazole-4-acetic acid leads to the formation of 1,2,4-triazol-5-one derivatives . Esterification reactions are used to produce esters of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids, which can serve as intermediates for further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are studied using various methods. The melting points of these compounds are determined using the open capillary method, and their elemental composition is analyzed using standard techniques . Theoretical studies, such as DFT calculations, are also conducted to understand the tautomerism and stability of different forms, as seen in the study of 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid .

Scientific Research Applications

Tautomeric Forms Recognition

Research by Siwek et al. (2008) explored the synthesis of 4-[3-(2-methyl-furan-3-yl)-5-thioxo-1,2,4-triazolin-4-yl]acetic acid. This study is significant for understanding the thiol-thione tautomeric forms of similar compounds, including 2-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid. They used spectroscopic data and theoretical calculations for tautomeric recognition, highlighting the importance of NMR spectra, particularly 13C and 15N, in determining the actual tautomeric form of such compounds (Siwek et al., 2008).

Synthesis and Properties

The synthesis and investigation of the physical-chemical properties of similar compounds, like esters of 2-(4-R-5-(thiophene-2-yl)-4H-1,2,4-triazoles-3-iltio)acetic acids, have been a focus of research. These studies are crucial in exploring the chemical characteristics and potential applications of 2-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid in various fields, including pharmaceuticals and material science (Salionov, 2015).

Cyclization of Semicarbazide Derivatives

Research into the cyclization of semicarbazide derivatives of similar compounds, such as 3-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-4-acetic acid, offers insights into the chemical behavior and potential applications of 2-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid. These studies often explore the formation of various derivatives, contributing to the understanding of the chemical properties and reactivity of such compounds (Dobosz et al., 2003).

Synthesis of Novel Derivatives

The synthesis of novel compounds containing the 1,2,4-triazole moiety, like the one found in 2-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid, has been a subject of research. This includes exploring different methods of synthesis and assessing their biological activities, which can lead to the development of new pharmaceuticals and other useful compounds (Gadegoni & Manda., 2013).

properties

IUPAC Name

2-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c1-3-6-7-5(11)8(3)2-4(9)10/h2H2,1H3,(H,7,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHGLOUULYCYOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90546886
Record name (3-Methyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid

CAS RN

42047-33-6
Record name (3-Methyl-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90546886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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